3-(1,3-Oxazol-5-yl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
877664-83-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-piperidin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2 |
InChI Key |
LLTIXRHSDQDYEO-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CN=CO2 |
Canonical SMILES |
C1CC(CNC1)C2=CN=CO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of the 3 1,3 Oxazol 5 Yl Piperidine Core
Transformations of the 1,3-Oxazole Ring System within the Scaffold
The 1,3-oxazole ring is a stable aromatic system, but it can undergo a variety of transformations under specific reaction conditions. These reactions can be broadly categorized into ring-opening and recyclization, interconversion to other heterocycles, and substitution reactions.
Ring Opening and Recyclization Reactions
The oxazole (B20620) ring can be cleaved under certain conditions, and the resulting intermediates can be trapped or recyclized to form new ring systems. Deprotonation at the C2 position of the oxazole ring, which is the most acidic proton, can lead to ring-opening to form an isonitrile intermediate. wikipedia.orgcutm.ac.in This intermediate can then be manipulated to introduce new functionalities.
Another significant reaction is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While this applies to substituted oxazoles, it highlights a potential pathway for isomerization within the scaffold if the piperidine (B6355638) nitrogen is acylated and the oxazole ring is appropriately substituted.
Interconversion of the Oxazole Moiety to Other Heterocycles (e.g., Pyrroles, Pyrimidines, Pyrazoles, Thiazoles, Imidazoles, Pyridines)
The oxazole ring serves as a versatile synthon for the construction of other five- and six-membered heterocyclic systems. tandfonline.com These transformations often proceed through nucleophilic addition to the oxazole ring, followed by ring opening and subsequent recyclization. tandfonline.com
Pyrroles: The transformation of oxazoles into pyrroles is a well-documented process. researchgate.netnih.gov This can be achieved through various methods, including reactions with dienophiles in Diels-Alder type reactions where the oxazole acts as the diene, followed by rearrangement. wikipedia.org
Imidazoles: Oxazoles can be converted to imidazoles by reaction with ammonia (B1221849) or formamide. pharmaguideline.com This transformation typically involves nucleophilic attack at the C2 position, leading to ring cleavage and subsequent recyclization with the nitrogen source. slideshare.net A microwave-assisted conversion of oxazoles into N-substituted imidazoles has also been developed. rsc.org
Thiazoles: The conversion of oxazoles to thiazoles involves the replacement of the oxygen atom with a sulfur atom. This can be achieved through multi-step sequences that may involve ring opening followed by cyclization with a sulfur-containing reagent. The synthesis of thiazole-containing amino acids for peptide backbone modification highlights the importance of such transformations. nih.gov
Pyridines: Diels-Alder reactions of oxazoles with dienophiles are a common method for the synthesis of substituted pyridines. wikipedia.org The oxazole acts as the diene, and upon cycloaddition, the resulting bicyclic intermediate can be converted to the pyridine (B92270) ring system. wikipedia.org
Pyrimidines and Pyrazoles: The conversion of oxazoles to other heterocycles like pyrimidines and pyrazoles is also possible, often involving ring-opening and recyclization pathways. tandfonline.com
Table 1: Examples of Oxazole Interconversion Reactions
| Starting Heterocycle | Reagents and Conditions | Resulting Heterocycle | Reference |
| Oxazole | Dienophile, Heat | Pyridine | wikipedia.org |
| Oxazole | Ammonia/Formamide | Imidazole | pharmaguideline.com |
| Oxazole | Various (multi-step) | Pyrrole | researchgate.net |
| Oxazole | Various (multi-step) | Thiazole | nih.gov |
| Oxazole | Various (multi-step) | Pyrimidine | tandfonline.com |
| Oxazole | Various (multi-step) | Pyrazole (B372694) | tandfonline.com |
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Nucleus
The electronic nature of the oxazole ring dictates its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus, electrophilic substitution is not facile unless the ring is activated by electron-donating groups. pharmaguideline.com When such groups are present, electrophilic attack preferentially occurs at the C5 position. tandfonline.comslideshare.net Given that the piperidine ring in the 3-(1,3-oxazol-5-yl)piperidine scaffold is attached at the C5 position, direct electrophilic substitution on the oxazole ring would likely require activation at other positions.
Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are also uncommon. thepharmajournal.com However, if a good leaving group, such as a halogen, is present on the ring, it can be displaced by a nucleophile. The order of reactivity for nucleophilic substitution is C2 >> C4 > C5. tandfonline.comthepharmajournal.com Therefore, functionalization of the this compound core via nucleophilic substitution on the oxazole ring would necessitate the prior introduction of a leaving group, preferably at the C2 position.
Modifications and Functionalization of the Piperidine Heterocycle
The saturated piperidine ring offers numerous possibilities for functionalization, primarily at the nitrogen atom and on the carbon framework.
N-Functionalization and Substitution Reactions
The secondary amine of the piperidine ring in this compound is a key site for chemical modification. It can readily undergo a variety of reactions to introduce diverse substituents.
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles such as alkyl halides or aryl halides under suitable conditions. This allows for the introduction of a wide range of substituents, which can modulate the physicochemical and biological properties of the molecule.
N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides leads to the formation of N-acylpiperidines. This is a common strategy to introduce amide functionalities.
Reductive Amination: The piperidine nitrogen can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products. This is a versatile method for introducing complex side chains. A study on N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring utilized reductive amination for the final diversification step. tandfonline.com
Cross-Coupling Reactions: The piperidine nitrogen can also be a substrate in various transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners.
Table 2: Common N-Functionalization Reactions of Piperidine
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine |
| N-Arylation | Aryl halide, Catalyst, Base | N-Arylpiperidine |
| N-Acylation | Acid chloride/Anhydride, Base | N-Acylpiperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkylpiperidine |
Stereoselective Transformations on the Piperidine Ring
Controlling the stereochemistry of the piperidine ring is crucial for the development of chiral molecules with specific biological activities. A variety of stereoselective methods can be applied to the this compound scaffold.
Asymmetric Synthesis: The piperidine ring can be constructed from chiral precursors or through asymmetric catalytic methods to yield enantiomerically enriched 3-substituted piperidines. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been employed for the synthesis of 3-substituted tetrahydropyridines, which can be reduced to chiral piperidines. organic-chemistry.org
Diastereoselective Reactions: For a pre-existing this compound, reactions at other positions on the piperidine ring can be influenced by the stereochemistry of the C3 substituent. For instance, reduction of a ketone at the C4 position can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles demonstrates the potential for high stereocontrol in such systems. researchgate.net
Dynamic Kinetic Resolution: In some cases, dynamic kinetic resolution can be employed to convert a racemic mixture of piperidine derivatives into a single enantiomer.
The development of stereoselective methods for the synthesis and functionalization of piperidines is an active area of research, with transition metal catalysis playing a significant role. digitellinc.com These methods provide access to a wide array of structurally diverse and stereochemically defined piperidine derivatives.
Strategies for Further Derivatization of the Combined Oxazolylpiperidine Scaffold
The this compound scaffold is a versatile heterocyclic structure that presents multiple opportunities for chemical modification. The two primary sites for derivatization are the nucleophilic secondary amine of the piperidine ring and the C-H bonds of the oxazole ring. These sites allow for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) for various biological targets.
Functionalization of the Piperidine Moiety
The secondary amine of the piperidine ring is the most readily functionalized position on the scaffold. Its nucleophilic character allows for a range of classical transformations to introduce diverse functional groups.
N-Acylation: The piperidine nitrogen can be readily acylated using acylating agents such as acid chlorides or activated carboxylic acids. This reaction forms a stable amide bond, a common functional group in many pharmaceutically active compounds. For instance, in a related pyrazolopiperidine scaffold, the deprotected piperidine amine was successfully acylated with 5-nitro-2-furoic acid using carbonyldiimidazole (CDI) as a coupling agent nih.gov. This strategy is broadly applicable for introducing aryl, heteroaryl, or alkyl amide substituents.
Urea (B33335) and Carboxamide Formation: Another common derivatization strategy involves the reaction of the piperidine nitrogen with isocyanates to yield N-substituted ureas (carboxamides). This method has been effectively used in the synthesis of inhibitors for various enzymes, where the urea moiety often plays a crucial role in binding to the target protein nih.gov. For example, 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one has been reacted with various aryl isocyanates to produce a library of carboxamide derivatives nih.gov.
N-Alkylation: The piperidine nitrogen can also undergo alkylation through reactions with alkyl halides or via reductive amination with aldehydes and ketones. N-alkylation introduces different spatial and electronic properties compared to acylation and is a key strategy for modifying the pharmacokinetic profile of a lead compound.
The following table summarizes key derivatization strategies for the piperidine ring.
| Reaction Type | Reagents/Conditions | Modified Position | Resulting Functional Group |
| N-Acylation | Carboxylic Acid, Coupling Agent (e.g., CDI), Base (e.g., TEA), DMF | Piperidine N-1 | Amide |
| Urea Formation | Aryl/Alkyl Isocyanate, Solvent (e.g., THF) | Piperidine N-1 | N-Substituted Urea (Carboxamide) |
| N-Alkylation | Alkyl Halide, Base, Solvent (e.g., Toluene) | Piperidine N-1 | Tertiary Amine |
Functionalization of the Oxazole Moiety
Derivatization of the oxazole ring is more complex than N-functionalization of the piperidine but offers a powerful route to extend the scaffold's chemical diversity. Modern cross-coupling reactions have become the predominant method for this purpose.
Palladium-Catalyzed C-H Functionalization: The C-H bonds of the oxazole ring, particularly at the C2 position, can be directly functionalized through transition-metal-catalyzed reactions elsevierpure.com. Palladium-catalyzed direct C-H arylation is a particularly effective method for creating a C-C bond between the oxazole ring and another (hetero)aromatic system without the need for pre-functionalization of the oxazole acs.org. This approach has been used to arylate benzoxazoles and other azoles with aryltrimethylammonium triflates acs.org. The reaction typically employs a palladium catalyst, such as [Pd(π-allyl)Cl]₂, with a suitable ligand.
Cross-Coupling Reactions: For more targeted modifications, the oxazole ring can be halogenated and then subjected to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings ignited.inresearchgate.net. These reactions allow for the regioselective introduction of aryl, heteroaryl, or alkyl groups at specific positions on the oxazole ring, provided a suitable halo-oxazole intermediate is available ignited.inresearchgate.net. For example, Suzuki-Miyaura coupling of 2,4-dihalooxazoles has been used as part of a convergent synthesis of complex trisoxazole natural products researchgate.net. This strategy provides a robust and flexible method for building molecular complexity on the oxazole core ignited.in.
The table below outlines a key derivatization strategy for the oxazole ring.
| Reaction Type | Reagents/Conditions | Modified Position | Resulting Functional Group |
| Direct C-H Arylation | Aryl Source (e.g., Aryl triflate), Palladium Catalyst (e.g., [Pd(π-allyl)Cl]₂), Ligand | Oxazole C-2 | C-Aryl Bond |
| Suzuki-Miyaura Coupling | Halo-oxazole, Arylboronic acid, Palladium Catalyst, Base | Oxazole C-2, C-4, or C-5 | C-Aryl Bond |
These derivatization strategies highlight the chemical tractability of the this compound scaffold, making it an attractive starting point for the development of new chemical entities in medicinal chemistry and materials science.
Computational and Theoretical Investigations of 3 1,3 Oxazol 5 Yl Piperidine and Its Analogs
Quantum-Chemical Modeling and Electronic Structure Analysis
Quantum-chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior and interactions. Methods like Density Functional Theory (DFT) are frequently employed to determine the structural, electronic, and energetic parameters of molecules. researchgate.net For derivatives of 1,3-oxazole, quantum-chemical modeling has been successfully used to establish correlations between specific electronic parameters and pharmacological activity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, and its properties are related to the molecule's nucleophilicity and basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in studies of isoxazole (B147169) derivatives, the LUMO energy has been identified as a significant descriptor in Quantitative Structure-Activity Relationship (QSAR) models describing anticancer activity. researchgate.net Analysis of the HOMO and LUMO can reveal which atoms within the molecule are most likely to participate in electron donation and acceptance, thereby predicting sites of reaction. youtube.com In some heterocyclic systems, it has been observed that the LUMO+1 (the next unoccupied orbital after the LUMO) may be more relevant than the LUMO for correlating with nucleophilic substitution reactivity if the LUMO has no significant lobe on the carbon atom involved in the reaction. wuxibiology.com
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that contains electrons. | Determines the ability of a molecule to donate electrons (nucleophilicity/basicity). youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that does not contain electrons. | Determines the ability of a molecule to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. nih.gov |
Beyond FMO analysis, quantum-chemical calculations provide a suite of descriptors that quantify a molecule's reactivity and electronic properties. These descriptors are derived from the conceptual framework of Density Functional Theory (DFT) and help in understanding the donor-acceptor characteristics of molecules.
In studies of 1,3-oxazole derivatives, it has been shown that introducing donor or acceptor substituents at specific positions can modulate their pharmacological activity. researchgate.net For example, oxazole (B20620) derivatives with acceptor substituents have been found to inhibit cancer cells. researchgate.net A special calculated parameter, φ0, has been shown to correlate with the experimental biological activity of 1,3-oxazole derivatives, allowing for the in silico modeling of new compounds with potentially enhanced activity. researchgate.net The analysis of donor-acceptor properties is crucial for understanding intermolecular interactions, such as the π-stacking and hydrogen bonding that govern ligand-receptor binding. researchgate.net
| Descriptor | Definition | Relevance |
|---|---|---|
| Electron Affinity (A) | Energy released when an electron is added to a neutral atom or molecule. Approximated as -ELUMO. | Measures the ability of a molecule to accept an electron. |
| Ionization Potential (I) | Energy required to remove an electron from a neutral atom or molecule. Approximated as -EHOMO. | Measures the ability of a molecule to donate an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This method is instrumental in understanding the molecular basis of a drug's mechanism of action. For analogs of 3-(1,3-Oxazol-5-yl)piperidine, docking studies can elucidate how the molecule fits into the active site of a biological target and identify the key intermolecular interactions that stabilize the complex.
These interactions typically include:
Hydrogen Bonds: Crucial for the stability of protein-ligand complexes. nih.gov For instance, in studies of isoxazole derivatives targeting the Farnesoid X receptor, the isoxazole nitrogen was found to form a key hydrogen bond with the residue HIS447, which was beneficial for agonist activity. nih.gov
Hydrophobic Interactions: These are primary forces that maintain the tertiary structure of proteins and are significant in ligand binding. nih.gov Docking studies of benzo[d]oxazole derivatives have shown interactions with hydrophobic residues like Try-355. nih.gov
Salt Bridges (Ionic Interactions): Strong interactions between charged groups. The residue ARG331 was identified as forming a favorable salt bridge with the carboxyl group of certain FXR agonists. nih.gov
π-π Stacking: Quantum-chemical calculations have estimated that the stacking interaction of oxazoles with aromatic amino acid residues like phenylalanine can be significant, with energies around 7-11 kcal/mol. researchgate.net
By analyzing these interactions, researchers can rationalize the biological activity of a compound and predict how structural modifications might improve binding affinity and selectivity. connectjournals.com For example, docking studies on piperidine-based compounds have helped identify crucial interactions with residues like Lys-83 and Ser-471, contributing to their anti-inflammatory activity. nih.gov
| Interaction Type | Description | Example Residues from Analog Studies |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | HIS447, Lysine researchgate.netnih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | MET290, VAL297, Try-355 nih.govnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine researchgate.net |
| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | ARG331 nih.gov |
In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov In silico methods, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating these relationships. researchgate.net
These methods generate 3D contour maps that visualize the regions around a series of aligned molecules where specific physicochemical properties are predicted to enhance or diminish biological activity. nih.gov For example, a 3D-QSAR study might reveal that:
Steric bulk is favorable in one region but unfavorable in another.
Hydrophobic groups at a specific position (e.g., the R2 group) are crucial for agonistic activity. nih.gov
Electron-withdrawing or electronegative groups at another position (e.g., the R3 group) are beneficial. nih.gov
For oxazolyl-piperidine analogs, SAR studies have shown that the nature and position of substituents are critical. Quantum-chemical studies have confirmed that the introduction of acceptor substituents on the oxazole ring can lead to anticancer activity. researchgate.net Similarly, for other piperidine (B6355638) derivatives, the presence of specific aromatic groups can be crucial for hydrophobic interactions within the receptor's binding pocket, significantly contributing to potency and specificity. researchgate.net These in silico SAR models not only explain the observed activities of existing compounds but also serve as a predictive guide for designing new analogs with improved properties. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing the behavior and stability of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of key intermolecular interactions. nih.gov
For oxazolyl-piperidine analogs, MD simulations are typically performed on the most promising ligand-receptor complexes identified through docking. researchgate.net Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over the simulation time (e.g., 100 ns). A stable RMSD value indicates that the complex has reached equilibrium and remains stable in the binding pocket. nih.govmdpi.com
Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bond interactions are crucial for stabilizing the complex. nih.gov
Conformational Flexibility: MD simulations can reveal the conformational motions of specific protein regions, such as loops, which can be crucial for protein stability and the agonistic activity of ligands. nih.gov
These simulations validate the docking results and provide a more accurate understanding of the binding mode, confirming that the ligand can remain stably bound within the active site. researchgate.netmdpi.com
Predicted Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be correlated with experimental data to validate both the computational model and the synthesized chemical structure. This correlation is crucial for confirming the identity and understanding the electronic properties of new compounds. researchgate.net
For the core oxazole heterocycle, detailed theoretical studies have been conducted to simulate its spectroscopic properties and compare them with experimental measurements. dtu.dk
X-ray Absorption (XA) and X-ray Photoelectron (XP) Spectra: Theoretical calculations using methods like time-dependent density functional theory (TDDFT) and coupled-cluster theory (fc-CVS-EOM-CCSD) can reproduce the main features of experimental spectra at the carbon, nitrogen, and oxygen K-edges. dtu.dk
Challenges in Correlation: Studies have shown that achieving a perfect match requires sophisticated theoretical models. For instance, simulating the N and O K-edge XA spectra of oxazole is sensitive to the amount of dynamical electron correlation included in the calculation. dtu.dk Similarly, a complete description of XP spectra requires considering orbital correlation and relaxation effects. dtu.dk
NMR and IR Spectra: The chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (FT-IR) of synthesized compounds are routinely compared with literature values and theoretical predictions. For example, in a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperidine moiety, characteristic signals for the methylene (B1212753) bridge protons were observed between 5.01–5.13 ppm in ¹H NMR spectra, and specific bands for C=N and C=S groups were seen in the IR spectra, confirming the structure. nih.gov
This synergy between prediction and experiment provides a powerful approach for structural elucidation and for refining the computational methods used to describe the electronic structure of these heterocyclic systems.
Applications in Chemical Research and Molecular Design
Role in Combinatorial Chemistry and Synthesis of Compound Libraries
The structure of 3-(1,3-oxazol-5-yl)piperidine is well-suited for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period. The piperidine (B6355638) ring features a secondary amine that serves as a key point for diversification. This amine can be readily functionalized through reactions such as acylation, alkylation, sulfonation, and reductive amination, allowing for the introduction of a wide array of substituents. mdpi.com This versatility enables the creation of large libraries of compounds where the core oxazolylpiperidine scaffold is kept constant while the peripheral chemical groups are varied.
The synthesis of such compound libraries is often performed using solid-phase synthesis techniques. In this approach, the scaffold is attached to a solid support, or resin, allowing for the easy addition of reagents and removal of by-products through simple washing steps. mdpi.com This methodology is amenable to automation and high-throughput synthesis, facilitating the rapid assembly of extensive libraries. For instance, methodologies developed for the solid-phase synthesis of other heterocyclic libraries, such as substituted purines or benzopyrans, can be adapted for the oxazolylpiperidine framework. The resulting libraries of diverse molecules are invaluable resources for high-throughput screening campaigns aimed at discovering new drug leads or chemical probes.
Development of Complex Molecular Architectures and Scaffolds
The this compound moiety serves as a foundational building block for the construction of more complex molecular architectures. As a "privileged scaffold," its structural motifs are recurrent in various biologically active compounds. Researchers leverage this framework to design and synthesize novel polycyclic and multi-functionalized molecules with tailored three-dimensional shapes and properties.
One strategy involves using the oxazolylpiperidine core as a central scaffold to which other functional units or heterocyclic rings are attached. For example, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines has been prepared, demonstrating how the piperidine ring can be fused with a pyrazole (B372694) ring to create a more complex, rigid structure. nih.gov In these molecules, the oxazole (B20620) and nitrofuran components act as key pharmacophores, while the fused ring system precisely orients them in space. nih.gov Similarly, the piperidine ring can be linked to other complex systems, as seen in the development of inhibitors based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. mdpi.comresearchgate.net These examples highlight a modular approach where the oxazolylpiperidine core provides a reliable platform for exploring chemical space and developing sophisticated molecular designs.
Investigation of Intermolecular Interactions and Binding Mechanisms
Understanding how a molecule interacts with its biological target is fundamental to drug design. The this compound scaffold possesses distinct structural features that govern its intermolecular interactions. The oxazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions with aromatic residues in a protein's binding site. nih.gov The nitrogen and oxygen atoms within the oxazole ring, along with the nitrogen atom of the piperidine ring, can act as hydrogen bond acceptors, while the piperidine N-H group can serve as a hydrogen bond donor. nih.govresearchgate.net
Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict and analyze these binding interactions. For instance, in studies of 5-nitrofuran-tagged oxazolyl pyrazolopiperidines, induced-fit docking was used to predict the binding poses of ligands with nitroreductase enzymes. nih.gov These calculations help rationalize structure-activity relationships and guide the design of more potent and selective compounds. Experimental confirmation of these interactions can be achieved through techniques like X-ray crystallography of ligand-protein complexes. Studies on related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have confirmed their mechanism as tubulin inhibitors through biochemical assays, illustrating how the heterocyclic core directs the molecule to its binding site on the protein. nih.gov
| Structural Feature | Type of Interaction | Role in Molecular Recognition |
|---|---|---|
| Oxazole Ring | π-π Stacking, van der Waals | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in binding pockets. |
| Oxazole N and O atoms | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups (e.g., -OH, -NH) on the biological target. |
| Piperidine N-H group | Hydrogen Bond Donor | Donates a hydrogen bond to acceptor groups (e.g., C=O) on the target. |
| Piperidine Ring | Hydrophobic Interactions | Fits into hydrophobic pockets of the target protein, contributing to binding affinity. |
Exploitation in Probe Molecule Design and Mechanistic Studies
Derivatives of the this compound scaffold are valuable tools for designing chemical probes to investigate biological processes and elucidate the mechanisms of action of bioactive compounds. A chemical probe is a small molecule designed to interact with a specific biological target, allowing researchers to study its function in a cellular or organismal context.
By systematically modifying the structure of an active compound based on the oxazolylpiperidine framework, researchers can conduct structure-activity relationship (SAR) studies. These studies reveal which parts of the molecule are essential for its biological activity and which can be altered. For example, the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as tubulin inhibitors was followed by SAR-guided optimization that improved their potency more than tenfold. nih.gov Such optimized compounds can then be used to study the biological consequences of inhibiting their target. For instance, these tubulin inhibitors were shown to cause mitotic arrest in leukemia cells, confirming their mechanism of action at a cellular level. nih.gov Furthermore, these scaffolds can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for imaging, affinity purification, and other biochemical experiments.
Design of Novel Heterocyclic Systems Derived from the Oxazolylpiperidine Framework
The this compound framework is not only a scaffold for derivatization but also a versatile starting material for the synthesis of new and more complex heterocyclic systems. The inherent reactivity of the oxazole and piperidine rings allows for a variety of chemical transformations that can lead to the formation of novel fused or spirocyclic ring systems.
For instance, the oxazole ring itself can be synthesized from precursor molecules and subsequently modified. In one synthetic approach, oxazol-5(4H)-ones are used as intermediates that can react with reagents like phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones, demonstrating a ring-transformation reaction where the oxazole core is converted into a different heterocycle. nih.govmdpi.com Similar strategies could be envisioned starting with the oxazolylpiperidine framework to generate novel fused piperidinotriazine systems. Additionally, multicomponent reactions can be employed to construct complex heterocyclic structures incorporating the piperidine moiety in a single step. mdpi.com These synthetic explorations expand the available chemical space and can lead to the discovery of entirely new classes of compounds with unique biological or material properties. mdpi.commdpi.com
Studies on Material Science Applications (e.g., Corrosion Inhibition by Related Analogs)
While primarily explored in medicinal chemistry, heterocyclic compounds like oxazole derivatives also show significant promise in material science, particularly as corrosion inhibitors. koreascience.kr Corrosion is a major challenge in many industries, and organic heterocyclic molecules are effective at protecting metals, especially in acidic environments. researchgate.net
Oxazole derivatives function as corrosion inhibitors by adsorbing onto the metal surface to form a protective barrier. researchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxazole ring, which can interact with the vacant d-orbitals of the metal. koreascience.krmdpi.com The unique chemical structure of oxazoles makes them excellent anti-corrosion agents. koreascience.kr Studies on various oxazole derivatives have demonstrated high inhibition efficiencies for mild steel in acidic media. researchgate.netresearchgate.net The piperidine ring in the this compound structure could further enhance this effect by increasing the molecule's surface coverage upon adsorption. Quantum chemical studies using density functional theory (DFT) can be used to correlate the molecular structure of these inhibitors with their protective efficacy, providing insights for the design of even more effective corrosion inhibitors based on this scaffold. researchgate.netnih.gov
| Oxazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
|---|---|---|---|
| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | Mild Steel | 1 M HCl | >90% (at optimal concentration) |
| Substituted Oxazole Derivatives (C-1, C-2) | 316L Stainless Steel | Sulfamic Acid | 91% (at 2 x 10-4 M) |
| Generic Oxazole Derivative 1 | Steel | Acidic Environment | 90% |
| Generic Oxazole Derivative 2 (with thiol group) | Steel | Acidic Environment | 85% |
Q & A
Q. Basic Research Focus
- Receptor Binding Assays : Radioligand competition assays (e.g., 5-HT₁A/5-HT₂A receptors) using HEK293 cells transfected with target receptors. IC₅₀ values are calculated via nonlinear regression .
- Anti-Cancer Screening : MTT assays on cancer cell lines (e.g., MCF-7) with derivatives showing IC₅₀ < 10 µM. Apoptosis markers (e.g., caspase-3) are quantified via Western blot .
- Enzyme Inhibition : Carbonic anhydrase II inhibition studied using stopped-flow CO₂ hydration assays .
How do substituent modifications on the oxazole ring impact pharmacological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the oxazole 2-position enhance 5-HT₂A affinity (Ki = 12 nM vs. 45 nM for unsubstituted analogs) by stabilizing π-π stacking with receptor residues .
- Hydrophobic Substituents : Isobutyl groups at the piperidine nitrogen improve blood-brain barrier penetration (logP > 2.5) but reduce aqueous solubility .
- Bioisosteric Replacement : Replacing oxazole with 1,2,4-oxadiazole maintains activity but alters metabolic stability .
How can crystallographic data resolve discrepancies in molecular docking predictions?
Advanced Research Focus
Discrepancies between docking scores (e.g., AutoDock Vina) and experimental IC₅₀ values often arise from ligand flexibility or solvent effects. Mitigation strategies:
- Ensemble Docking : Use multiple receptor conformations from molecular dynamics (MD) simulations.
- Water Network Analysis : Identify conserved H₂O molecules in the binding site (e.g., PDB: 7LVI) that mediate ligand interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with <1 kcal/mol error .
How can synthetic impurities in this compound derivatives be characterized and minimized?
Q. Advanced Research Focus
- HPLC-MS : Detect byproducts (e.g., uncyclized hydrazides) using C18 columns (5 µm, 4.6 × 150 mm) and 0.1% TFA/ACN gradients.
- Mechanistic Insights : Oxazole ring-opening under acidic conditions generates amine byproducts; optimize pH during workup .
- Process Optimization : Switch from conventional heating to microwave-assisted synthesis (80°C, 30 min) to reduce side reactions .
What mechanistic insights explain the anti-inflammatory activity of this compound analogs?
Q. Advanced Research Focus
- NF-κB Pathway Inhibition : Derivatives reduce TNF-α-induced phosphorylation of IκBα in RAW264.7 macrophages (IC₅₀ = 0.8 µM) via direct interaction with IKKβ .
- ROS Scavenging : Electrochemical studies (cyclic voltammetry) show analogs quench superoxide radicals (EC₅₀ = 5 µM) .
- In Vivo Validation : Carrageenan-induced paw edema models in rats show 40% reduction in swelling at 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
